3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
A compound’s description typically includes its chemical name, molecular formula, and molecular weight. For example, a related compound, 4-(Benzo[ d ][1,3]dioxol-5-yl)-5-methylthiazol-2-amine, has the empirical formula C11H10N2O2S and a molecular weight of 234.27 .
Synthesis Analysis
Synthesis analysis involves studying the methods and steps used to create a compound. This can include the types of reactions used, the order of addition of reactants, the conditions under which the synthesis is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include studying the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions.Scientific Research Applications
Medicinal Chemistry Applications
- Design and Synthesis of Novel Compounds : Compounds with complex structures similar to the one you've mentioned have been designed and synthesized for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
- Anticancer and Anti-inflammatory Agents : Other related compounds have been explored for their anticancer and anti-inflammatory properties, indicating a wide range of potential pharmacological applications (A. Rahmouni et al., 2016).
Material Science and Photophysical Properties
- Aggregation-Enhanced Emission (AEE) : Certain pyridyl substituted benzamides have been studied for their aggregation-enhanced emission and multi-stimuli-responsive properties, which are of interest in the field of material sciences for the development of novel luminescent materials (A. Srivastava et al., 2017).
Biological Mechanisms and Pathways
- Investigating Biological Pathways : Compounds with structural similarities have been utilized as tools to investigate biological pathways, such as the role of orexin-1 receptor mechanisms in compulsive food consumption, demonstrating the utility of these molecules in understanding complex biological processes (L. Piccoli et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-7-14(8-17(10-16)28-2)19(26)24-20-23-15(12-29-20)9-18(25)22-11-13-3-5-21-6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVXMXYEMSOSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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